Tirilazad Mesylate vs Methylprednisolone | Lipid Peroxidation Inhibition in Experimental Brain Injury
In a head-to-head comparison using a rat weight-drop traumatic brain injury model, Tirilazad Mesylate (TM) demonstrated statistically significant reduction in malondialdehyde (MDA) levels compared to vehicle control (P<0.03), whereas methylprednisolone (MP) at equipotent dosing failed to produce a statistically significant effect on lipid peroxidation (P>0.05) [1].
| Evidence Dimension | Lipid peroxidation inhibition (MDA reduction) |
|---|---|
| Target Compound Data | TM (10 mg/kg): MDA levels significantly decreased vs control, P<0.03 |
| Comparator Or Baseline | MP (initial 30 mg/kg bolus + 5.4 mg/kg/hr continuous infusion): No statistically significant effect on LP, P>0.05 |
| Quantified Difference | Statistical significance achieved only with TM (P<0.03 vs control); MP showed no significant LP reduction |
| Conditions | Rat weight-drop traumatic brain injury model; MDA and water content measured 24h post-injury; TM administered as 10 mg/kg bolus 1h post-trauma |
Why This Matters
Demonstrates that Tirilazad Mesylate achieves statistically verifiable lipid peroxidation inhibition under conditions where methylprednisolone does not, directly informing compound selection for TBI models.
- [1] Koç, R. K., Akdemir, H., Karakücük, E. I., Oktem, I. S., & Menkü, A. (1999). Lipid peroxidation and oedema in experimental brain injury: comparison of treatment with methylprednisolone, tirilazad mesylate and vitamin E. Research in Experimental Medicine, 199(1), 21-28. View Source
